2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with thiophene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 2-acetylthiophene with t-butyl potassium in dimethyl sulfoxide (DMSO) at room temperature for 2-3 hours. The product is then separated by chromatographic column using a mixture of petroleum ether and ethyl acetate (5:1) to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one: A structurally similar compound with a chromone ring instead of a pyridine ring.
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy)-6-(thiophen-2-yl)-4,4’-bipyridine-3-carbonitrile: Another related compound with a bipyridine core.
Uniqueness
2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is unique due to its combination of thiophene, phenyl, and pyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H16N2OS2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H16N2OS2/c25-15-20-19(17-8-3-1-4-9-17)14-21(18-10-5-2-6-11-18)26-24(20)29-16-22(27)23-12-7-13-28-23/h1-14H,16H2 |
InChI Key |
XEKDBFPFXGYIAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.